2-Chloro-5-fluorobenzenesulfonyl chloride

Kinetics Reaction Mechanisms Structure-Activity Relationship

Researchers requiring regioselective sulfonylation with retained C-Cl and C-F bonds for sequential cross-coupling face sourcing inconsistency with generic analogs. 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS 82875-86-3) resolves this with its defined ortho-Cl/meta-F substitution pattern: • Enables Pd-catalyzed ortho-directed C-H sulfonylation while preserving both halogens for subsequent diversification. • XLogP3 of 2.7 supports rational lipophilicity tuning in drug discovery programs. • Key intermediate for antitumor agents and sulfonylurea herbicides. Available from stock with ≥95% HPLC purity. Ships globally with HazMat (Class 8) compliance.

Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.06 g/mol
CAS No. 82875-86-3
Cat. No. B1355057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluorobenzenesulfonyl chloride
CAS82875-86-3
Molecular FormulaC6H3Cl2FO2S
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl
InChIInChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
InChIKeyIKUKZLDGZFXXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS 82875-86-3) for Specialized Organic Synthesis


2-Chloro-5-fluorobenzenesulfonyl chloride (CAS 82875-86-3) is a bifunctional aryl sulfonyl chloride building block characterized by the presence of both chlorine and fluorine substituents on a benzene ring . The compound serves as a versatile electrophilic intermediate, primarily for the introduction of a sulfonyl group into target molecules . Its distinct substitution pattern—a chlorine atom at the ortho position (C2) and a fluorine atom at the meta position (C5) relative to the sulfonyl chloride group—is central to its utility, enabling chemoselective transformations and influencing the physicochemical properties of downstream products .

Why Generic Substitution of 2-Chloro-5-fluorobenzenesulfonyl chloride is Not Recommended


While the benzenesulfonyl chloride class shares a common reactive core, the specific arrangement and electronic nature of substituents critically dictate reactivity in key applications. Generic substitution with unsubstituted, mono-halogenated, or differently substituted analogs is not feasible due to the documented impact of substituent pattern on reaction kinetics in nucleophilic substitution [1] and the preservation of C-halo bonds during cross-coupling reactions [2]. The 2-chloro-5-fluoro pattern on 2-Chloro-5-fluorobenzenesulfonyl chloride is engineered for specific reactivity and physicochemical property modulation in final products, and substituting it with a close analog can lead to reaction failure, different product profiles, or altered biological activity in the target application.

Quantitative Evidence Guide for Differentiating 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS 82875-86-3)


Ortho-Chlorine Substitution: Impact on Reactivity in Sulfonyl Chloride Exchange Reactions

Ortho-substitution on benzenesulfonyl chlorides, such as the 2-chloro group in 2-Chloro-5-fluorobenzenesulfonyl chloride, significantly alters the reactivity of the sulfonyl center compared to para- or unsubstituted analogs. Kinetic studies on chloride-chloride exchange in arenesulfonyl chlorides show that mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity, with rate constants deviating from Hammett predictions for para-substituted compounds [1].

Kinetics Reaction Mechanisms Structure-Activity Relationship

Preservation of Aryl-Halogen Bonds in Palladium-Catalyzed C–H Sulfonylation

In palladium-catalyzed ortho-directed C-H bond sulfonylation, (poly)halo-substituted benzenesulfonyl chlorides, a class that includes 2-Chloro-5-fluorobenzenesulfonyl chloride, react to afford halo-substituted diarylsulfones in good to high yields without cleavage of the C-halo bonds [1]. This contrasts with certain conditions where less robust halogenated sulfonyl chlorides might undergo unwanted dehalogenation.

C-H Activation Cross-Coupling Chemoselectivity

LogP as a Differentiating Factor for Downstream Compound Lipophilicity

The introduction of a 2-chloro-5-fluorobenzenesulfonyl group imparts a specific lipophilicity to a molecule, a critical parameter in medicinal chemistry. The parent compound, 2-Chloro-5-fluorobenzenesulfonyl chloride, has a predicted LogP (XLogP3) of 2.7 . This value provides a quantitative baseline for estimating the contribution of this moiety to the overall lipophilicity of a drug candidate.

Physicochemical Properties Drug Design ADME

Optimal Application Scenarios for 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS 82875-86-3)


Synthesis of Functionalized Diarylsulfones via Palladium-Catalyzed C–H Sulfonylation

This compound is an ideal substrate for the synthesis of (poly)halo-substituted diarylsulfones through C-H activation. As a (poly)halobenzenesulfonyl chloride, it can participate in palladium-catalyzed ortho-directed sulfonylation of 2-arylpyridines while preserving its C-Cl and C-F bonds for subsequent transformations [1]. This chemoselectivity is a key differentiator for building complex molecular architectures.

Introduction of a High-Lipophilicity Sulfonyl Moiety in Medicinal Chemistry

In drug discovery programs, the 2-chloro-5-fluorobenzenesulfonyl group can be used to strategically increase the lipophilicity of a lead compound. The predicted XLogP3 of 2.7 for the parent sulfonyl chloride provides a quantitative estimate for this effect, which can be leveraged to improve membrane permeability or alter off-target binding profiles, a property that differs from more polar or less lipophilic sulfonyl chloride analogs [1].

Synthesis of Heterocyclic Building Blocks with Orthogonal Reactivity

The compound serves as a key intermediate in the preparation of heterocyclic compounds, including potential antitumor agents and sulfonylurea herbicides [1]. Its dual halogen substitution pattern offers two distinct sites for further functionalization, enabling the sequential construction of complex molecules. This contrasts with mono-halogenated analogs, which offer only a single reactive handle for diversification.

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